molecular formula C19H19ClN6O B4959774 3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B4959774
M. Wt: 382.8 g/mol
InChI Key: GHUDMBNIFGUXGC-UHFFFAOYSA-N
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Description

3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. Its structure comprises a pyridazine ring substituted with a piperazine moiety and a chlorobenzoyl group, indicating a possibility for diverse biological activities.

Synthesis Analysis

The synthesis of similar pyridazine derivatives typically involves multi-step reactions, starting from basic heterocyclic scaffolds. For example, Bindu et al. (2019) describe the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, indicating a similar approach could be adapted for synthesizing the compound . The synthesis process often includes conjugation reactions, highlighting the complexity and specificity required in forming such compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly impacts their chemical behavior and interaction with biological targets. Sallam et al. (2021) provide insights into the structure analysis of similar compounds through X-ray diffraction and spectroscopic techniques, suggesting that detailed structural analysis is crucial for understanding the compound's potential interactions and reactivity (Sallam et al., 2021).

Mechanism of Action

Target of Action

It’s known that pyrazole-bearing compounds, which f2318-0114 is a part of, have diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities , suggesting that their targets could be related to the life cycle of these pathogens.

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that F2318-0114 may affect the biochemical pathways related to the survival and replication of these pathogens.

Result of Action

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that F2318-0114 may lead to the death or inhibition of these pathogens.

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUDMBNIFGUXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

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